molecular formula C26H18N2 B15416073 3-(Isoquinolin-1-yl)-1-phenyl-2,8-dihydroindeno[1,2-c]pyrrole CAS No. 138250-45-0

3-(Isoquinolin-1-yl)-1-phenyl-2,8-dihydroindeno[1,2-c]pyrrole

Cat. No.: B15416073
CAS No.: 138250-45-0
M. Wt: 358.4 g/mol
InChI Key: RQHYUGYNXDTPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isoquinolin-1-yl)-1-phenyl-2,8-dihydroindeno[1,2-c]pyrrole (CAS 138250-45-0) is an organic compound with the molecular formula C₂₆H₁₈N₂ and a molecular weight of 358.44 g/mol . This chemical features a complex structure that incorporates both an isoquinoline and a dihydroindeno[1,2-c]pyrrole moiety, fused with a phenyl substituent . The isoquinoline scaffold is a privileged structure in medicinal chemistry and is found in a wide array of biologically active natural products and synthetic compounds . Isoquinoline derivatives are known to exhibit a diverse range of biological activities, including acting as antihypertensive agents, vasodilators, and antiretroviral compounds . Furthermore, the pyrrole ring system is a fundamental building block in biochemistry and pharmaceuticals, featured in blockbuster drugs and known for its potential in various therapeutic areas . The specific research applications and mechanism of action for this particular compound are areas of ongoing investigation, and researchers are encouraged to explore its potential based on its unique molecular framework. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

138250-45-0

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

1-isoquinolin-1-yl-3-phenyl-2,4-dihydroindeno[1,2-c]pyrrole

InChI

InChI=1S/C26H18N2/c1-2-9-18(10-3-1)24-22-16-19-11-5-6-12-20(19)23(22)26(28-24)25-21-13-7-4-8-17(21)14-15-27-25/h1-15,28H,16H2

InChI Key

RQHYUGYNXDTPEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(NC(=C31)C4=CC=CC=C4)C5=NC=CC6=CC=CC=C65

Origin of Product

United States

Biological Activity

3-(Isoquinolin-1-yl)-1-phenyl-2,8-dihydroindeno[1,2-c]pyrrole is a complex organic compound that features a unique fused ring structure combining isoquinoline and pyrrole moieties. Its chemical formula is C20H16N2. The compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its pharmacological properties. The presence of the isoquinoline group enhances its bioactivity, making it an attractive candidate for drug development.

Property Value
Molecular FormulaC20H16N2
Molecular Weight304.36 g/mol
Key Functional GroupsIsoquinoline, Pyrrole

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Anticancer Properties : Compounds within this class have shown promising results against various cancer cell lines. For instance, studies on structurally related compounds indicate high activity against T47D breast cancer cells with growth inhibition values as low as 0.018 µM .
  • Neuroprotective Effects : Isoquinoline derivatives are commonly studied for their neuroprotective effects, which may also extend to the compound due to its structural similarities with known neuroprotectants.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as tyrosinase and COX-2, which are crucial in cancer progression and inflammatory responses. For example, a related compound demonstrated mixed-type inhibitory activity against tyrosinase comparable to kojic acid .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Anticancer Activity : A series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives exhibited significant antiproliferative activity with EC(50) values ranging from 0.053 µM to 0.080 µM against breast cancer cells .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer pathways. For instance, docking analysis indicated potential interactions at critical sites on target enzymes that could lead to enhanced inhibitory effects .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that specific substitutions at various positions on the pyrrole ring can significantly influence the bioactivity of these compounds. Substitutions at certain positions were found to enhance anticancer activity while others diminished it .

Comparison with Similar Compounds

Key Observations :

  • Core Differences: The target’s indenopyrrole core differs from RGB-286638’s indenopyrazol and 3c’s pyrazolo-azepino-indole.
  • Substituent Effects: The isoquinolinyl group in the target introduces nitrogen-rich aromaticity, contrasting with RGB-286638’s piperazinyl-morpholinyl substituents (associated with kinase inhibition). The methoxyphenyl group in 1b enhances solubility compared to the target’s phenyl substituent.
  • Melting Points : Higher decomposition temperatures (e.g., 203–205°C for 3c) correlate with rigid, fused systems, suggesting the target may exhibit similar thermal stability.
2.4. Analytical Characterization
  • Spectroscopy: 1b’s NMR and HRMS data () provide a benchmark for characterizing the target. The isoquinoline protons would likely resonate at δ 8.5–9.5 ppm (aromatic region), while the indenopyrrole core may show splitting patterns similar to 1b’s spiro system.
  • Crystallography: SHELX software () is widely used for small-molecule crystallography.

Q & A

Q. What are the key synthetic strategies for constructing the indeno[1,2-c]pyrrole core in this compound?

The indeno[1,2-c]pyrrole scaffold can be synthesized via cyclocondensation reactions or multicomponent cycloadditions. For example, pyrrolo[2,1-a]isoquinoline derivatives (structurally analogous) are synthesized through one-pot reactions involving isoquinolinium salts and maleic acid under basic conditions . Solvent choice (e.g., DMF) and catalysts (e.g., TPCD) significantly influence reaction efficiency and yield. X-ray crystallography is critical for confirming regioselectivity and structural integrity post-synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions and monitor reaction progress. For example, coupling constants in aromatic regions distinguish isoquinoline vs. phenyl group orientations .
  • X-ray crystallography : Resolves bond lengths (e.g., N–C bonds in the fused ring system: ~1.37–1.42 Å) and dihedral angles (e.g., 53.73° between isoquinoline-pyrrole and phenyl rings), crucial for validating synthetic accuracy .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, especially for halogenated derivatives.

Q. How do functional groups in this compound influence its reactivity in downstream modifications?

The isoquinoline nitrogen and pyrrole ring enable electrophilic substitution (e.g., halogenation) or nucleophilic additions. Solvent polarity (e.g., DMF vs. ethyl acetate) modulates reaction rates and byproduct formation. For instance, polar aprotic solvents enhance maleic acid-mediated cyclization in analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during functionalization?

Competing pathways (e.g., over-oxidation or dimerization) are minimized by:

  • Temperature control : Lower temperatures (0–25°C) reduce thermal decomposition.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) improve selectivity in cross-coupling reactions.
  • In situ monitoring : Techniques like HPLC-MS track intermediates and adjust stoichiometry dynamically .

Q. What strategies address structural instability during crystallization for X-ray analysis?

  • Solvent selection : Slow evaporation from petroleum ether-ethyl acetate (3:1) yields high-quality crystals by balancing solubility and nucleation rates .
  • Hydrogen bonding : Intramolecular C–H···O interactions (e.g., S(6) ring motifs) stabilize crystal packing. Van der Waals forces dominate intermolecular interactions in non-polar derivatives .

Q. How does computational modeling synergize with experimental data to predict bioactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and binding affinity.
  • Molecular docking : Models interactions with biological targets (e.g., kinase domains) using crystallographic data to guide pharmacophore design .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported yields may arise from trace moisture in solvents or impurities in starting materials. Always validate purity via HPLC before replication .
  • Advanced Characterization : Pair NMR with NOESY experiments to resolve stereochemical ambiguities in crowded spectral regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.